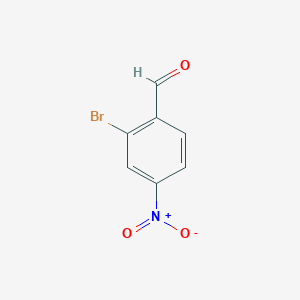

2-溴-4-硝基苯甲醛

描述

2-Bromo-4-nitrobenzaldehyde is a compound that can be synthesized through various chemical reactions. It is a brominated and nitrated derivative of benzaldehyde, which is an aromatic aldehyde with a wide range of applications in chemical synthesis.

Synthesis Analysis

The synthesis of 2-Bromo-4-nitrobenzaldehyde and its derivatives can be achieved through different methods. One approach involves the reaction of 2-bromobenzaldehydes with β-nitrostyrenes in the presence of sodium sulfide, which acts as a sulfur source, to produce 2H-3-nitrothiochromenes without the need for a transition metal catalyst or additive . Another method includes the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which leads to the synthesis of substituted 2-bromobenzaldehydes . Additionally, a regioselective bromine/lithium exchange reaction has been used to synthesize 4-bromo-2-nitrobenzaldehyde, a closely related compound, from 2,5-dibromo-1-nitrobenzene .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-nitrobenzaldehyde, such as 2-fluoro-4-bromobenzaldehyde, has been studied using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported these experimental results. The molecular dimer formation through intermolecular hydrogen bonding has been investigated, and it has been found that these compounds prefer a stable O-trans conformation .

Chemical Reactions Analysis

2-Bromo-4-nitrobenzaldehyde can undergo various chemical reactions. For instance, it can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles . The compound can also participate in the addition reaction of bromonitromethane to aldehydes, catalyzed by NaI, to produce 1-bromo-1-nitroalkan-2-ols . Moreover, the synthesis of Schiff bases through the condensation reaction of aldehydes with amines has been reported, which can lead to compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitrobenzaldehyde can be inferred from related compounds. For example, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde provide insights into the conformational preferences and stability of halogenated benzaldehydes . The reactivity of such compounds in various chemical reactions suggests that they possess functional groups that are amenable to further transformations, which can be exploited in synthetic chemistry .

科学研究应用

溴化和硝化研究

2-溴-4-硝基苯甲醛在溴化和硝化过程的背景下得到检验。Cummings 和 Söderberg(2014 年)重新检验了 2-硝基苯甲醛的选择性溴化,深入了解了各种溴化产物的形成,包括 4-溴-2-硝基苯甲醛 (Cummings 和 Söderberg,2014)。此外,Li 及其同事(2018 年)探讨了 2-硝基苯甲醛在不同溶剂中的固液相平衡和热力学函数,这与 2-溴-4-硝基苯甲醛的合成和处理有关 (Li 等人,2018)。

衍生化合物的合成

该化合物已用于合成各种衍生化合物。例如,Munmun Ghosh 和 J. Ray(2017 年)重点介绍了 2-溴苯甲醛(一种相关化合物)在钯催化的交叉偶联条件下合成具有潜在生物和医药应用的化合物的应用 (Ghosh 和 Ray,2017)。

光化学中的光度法

2-硝基苯甲醛(一种密切相关的化合物)已被用作光化学中的化学光度计,正如 Galbavy 等人(2010 年)所探讨的那样。该应用可以扩展到了解 2-溴-4-硝基苯甲醛的光化学性质 (Galbavy 等人,2010)。

有机化学中的杂环化

该化合物在有机化学中的杂环化过程中也具有相关性。Kim 等人(2000 年)描述了 2-硝基取代酰基苯或亚氨基苯(如 2-硝基苯甲醛)在 2-溴-2-硝基丙烷存在下环化,生成 2,1-苯并异恶唑 (Kim 等人,2000)。

安全和危害

作用机制

Target of Action

It’s known that benzaldehyde derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that nitrobenzaldehydes can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Benzaldehyde derivatives are often involved in various biochemical reactions, including those in the synthesis of imidazoles . Imidazoles are key components in a variety of functional molecules used in everyday applications .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

It’s known that benzaldehyde derivatives can have various effects, depending on their specific chemical structure and the biochemical pathways they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-nitrobenzaldehyde. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

2-bromo-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDLLBUNDADXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508023 | |

| Record name | 2-Bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-nitrobenzaldehyde | |

CAS RN |

5274-71-5 | |

| Record name | 2-Bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

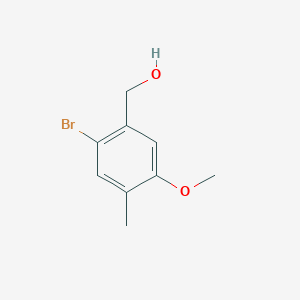

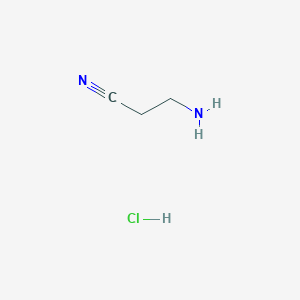

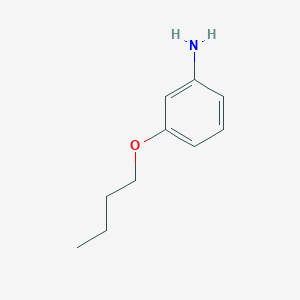

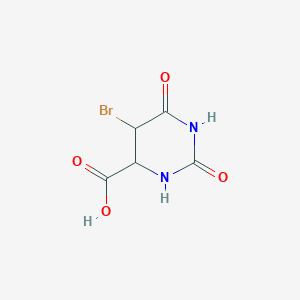

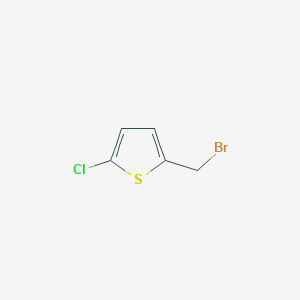

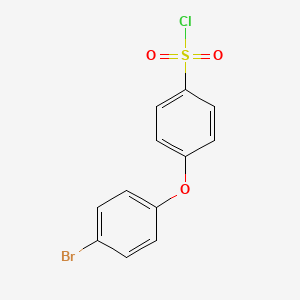

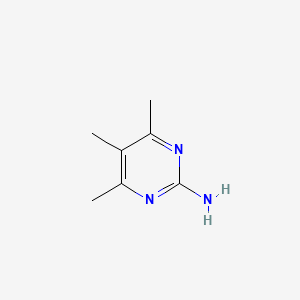

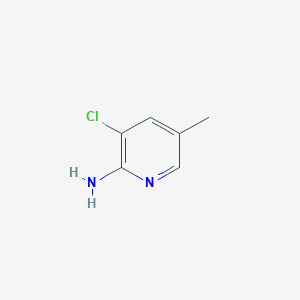

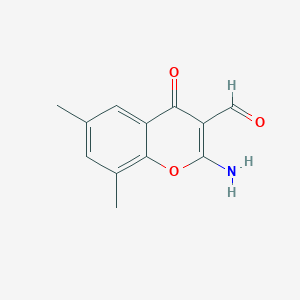

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)